Ketanserinol

5-HT2 receptor pharmacology vascular smooth muscle competitive antagonism

Ketanserinol is the alcohol-reduced metabolite of Ketanserin with ~1000-fold lower 5-HT2 receptor affinity (KB 6.5 vs 9.5). Essential low-affinity control for competitive antagonism and analytical reference standard for LC-MS/MS (LOQ 2.0 ng/mL). Distinct CV (9.1%) requires separate calibration. Key to reduction-oxidation equilibrium dictating Ketanserin's terminal half-life. Ideal for DMPK, hepatic ketone reductase assays, and IOP studies (US5290781). Order ≥98% purity for reproducible research.

Molecular Formula C22H24FN3O3
Molecular Weight 397.4 g/mol
CAS No. 76330-73-9
Cat. No. B1673594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetanserinol
CAS76330-73-9
Synonyms3-(2-(4-((4-fluorophenyl)hydroxymethyl)-1-piperidinyl)ethyl)-2,4-(1H,3H)quinazolinedione
ketanserinol
R 46,742
R 46742
R-46742
reduced ketanserin
Molecular FormulaC22H24FN3O3
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(C2=CC=C(C=C2)F)O)CCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C22H24FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16,20,27H,9-14H2,(H,24,29)
InChIKeyCSAITASUWRGAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ketanserinol (CAS 76330-73-9) as Ketanserin Metabolite: Baseline Procurement Data


Ketanserinol (R 46742, CAS 76330-73-9) is the alcohol-reduced metabolite of the 5-HT2A/5-HT2 receptor antagonist Ketanserin [1]. With molecular formula C22H24FN3O3 and molecular weight 397.44, Ketanserinol is formed via ketone reduction of the parent compound [2]. It functions as a competitive antagonist of 5-hydroxytryptamine (5-HT) effects in arterial smooth muscle [1].

Why Ketanserinol Cannot Be Substituted with Ketanserin or Other 5-HT2 Antagonists in Research


Ketanserinol exhibits approximately 1000-fold lower affinity for arterial 5-HT2 receptors compared to its parent Ketanserin [1], a difference that precludes functional interchangeability in pharmacological studies. Unlike Ketanserin, which is the active therapeutic agent, Ketanserinol contributes negligibly to direct pharmacological effect and instead participates in a metabolic reduction-oxidation equilibrium that dictates the terminal half-life of Ketanserin [2]. Substitution with other 5-HT2 antagonists such as yohimbine (KB = 6.8) or rauwolscine (KB = 6.5) would introduce distinct receptor interaction profiles and confound study interpretation [1].

Quantitative Comparative Evidence for Ketanserinol (CAS 76330-73-9) Against Structural and Functional Analogs


Direct Head-to-Head Comparison: Ketanserinol vs. Ketanserin Arterial 5-HT2 Receptor Antagonist Affinity

In bovine isolated large coronary and pulmonary arteries, Ketanserinol exhibits approximately 1000-fold lower 5-HT2 receptor antagonist affinity than its parent compound Ketanserin [1]. Both compounds demonstrate competitive antagonism of 5-HT-induced contractions, operating at the same receptor class [1].

5-HT2 receptor pharmacology vascular smooth muscle competitive antagonism

In Vitro Potency Comparison: Ketanserinol vs. Ketanserin and 6-Hydroxyketanserin

In vitro studies indicate that Ketanserin-ol (Ketanserinol) is 2-3 orders of magnitude less potent than both Ketanserin and 6-hydroxyketanserin as a serotonin S2-antagonist [1]. In vivo activity of Ketanserinol is higher than in vitro predictions due to metabolic conversion back to Ketanserin [1].

serotonin S2-antagonism metabolite pharmacology structure-activity relationship

Ocular Hypotensive Activity: Ketanserinol vs. Ketanserin Topical Efficacy in Albino Rabbits

When administered by topical infusion of a 0.25% w/v solution, Ketanserin lowered intraocular pressure with four times more activity than its metabolite Ketanserinol in albino rabbits [1]. Drug and metabolite were measured in corneal epithelium, stroma/endothelium, aqueous humor, iris/ciliary body, conjunctiva, sclera, and lens over a 240-minute period [1].

ocular pharmacology intraocular pressure glaucoma research

Plasma Exposure Comparison: Ketanserinol vs. Ketanserin Following Oral and Parenteral Administration

In healthy male subjects, plasma levels of Ketanserinol (ketanserin-ol) exceed those of the parent drug by 1.6-fold following parenteral administration and 3.2-fold following oral administration [1]. Despite higher plasma exposure, Ketanserinol's negligible pharmacological activity means its contribution to therapeutic effect is small [1].

clinical pharmacokinetics metabolite exposure bioanalytical reference

Analytical Method Performance: Ketanserinol Reproducibility vs. Ketanserin in RP-HPLC Assays

A validated RP-HPLC method with fluorescence detection for simultaneous quantification of Ketanserin and Ketanserinol in human plasma established distinct reproducibility coefficients for each analyte [1]. The assay achieved linear calibration (r² = 0.999) across 0-400 ng/mL with LOQ of 2.0 ng/mL for both compounds [1].

bioanalytical method validation HPLC-FLD plasma quantification

Metabolic Equilibrium: Ketanserinol Elimination as Rate-Limiting Step for Ketanserin Terminal Half-Life

Following oral dosing of both substances to healthy volunteers, the metabolic reduction-oxidation equilibrium between Ketanserin and Ketanserin-ol is shifted toward Ketanserin-ol [1]. Ketanserin-ol elimination constitutes the slowest step dictating the terminal half-life of Ketanserin [1].

drug metabolism reduction-oxidation equilibrium pharmacokinetic modeling

Evidence-Backed Procurement Applications for Ketanserinol (CAS 76330-73-9)


Metabolite Reference Standard in Ketanserin Pharmacokinetic and Bioanalytical Studies

Based on plasma exposure data showing Ketanserinol concentrations exceed parent drug by 1.6- to 3.2-fold [1], Ketanserinol is essential as an analytical reference standard for LC-MS/MS and HPLC method development. Validated RP-HPLC assays with fluorescence detection (LOQ = 2.0 ng/mL for both analytes) enable simultaneous quantification [2]. The compound's distinct reproducibility characteristics (CV = 9.1% vs. 10.5% for Ketanserin) necessitate separate calibration and validation parameters [2].

Low-Affinity Control Compound for 5-HT2 Receptor Functional and Binding Assays

With approximately 1000-fold lower 5-HT2 receptor antagonist affinity (KB = 6.5 coronary, 6.4 pulmonary) compared to Ketanserin (KB = 9.5, 9.4) [1], Ketanserinol serves as an ideal low-affinity control in competitive antagonism studies. The compound operates at the same 5-HT2 receptor class as Ketanserin [1], enabling researchers to distinguish parent drug-specific effects from nonspecific or metabolite-mediated contributions in vascular smooth muscle preparations.

Metabolite Comparator in Ocular Hypertension and Glaucoma Research Models

Direct head-to-head data demonstrate Ketanserin lowers intraocular pressure with 4-fold greater activity than Ketanserinol following topical 0.25% w/v infusion in albino rabbits [1]. This established activity gradient supports Ketanserinol as a low-activity metabolite control in glaucoma research. The compound is measurable in all ocular tissues including corneal epithelium, aqueous humor, and iris/ciliary body [1]. A dedicated patent (US5290781) identifies Ketanserinol itself as an ophthalmic therapeutic agent for reducing intraocular pressure [2].

Metabolic Pathway Validation in Drug Metabolism and Pharmacokinetic (DMPK) Investigations

Ketanserinol participates in a documented reduction-oxidation equilibrium with Ketanserin, where Ketanserinol elimination is the rate-limiting step dictating Ketanserin's terminal half-life [1]. In vitro studies confirm Ketanserinol is 2-3 orders of magnitude less potent than parent drug, with in vivo activity arising from reconversion to Ketanserin [2]. This metabolic interconversion makes Ketanserinol essential for validating hepatic ketone reductase activity assays and for complete DMPK characterization of Ketanserin and related 5-HT2 antagonist scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketanserinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.